molecular formula C6H9BrO2 B023874 Ethyl 2-(bromomethyl)acrylate CAS No. 17435-72-2

Ethyl 2-(bromomethyl)acrylate

Cat. No. B023874
Key on ui cas rn: 17435-72-2
M. Wt: 193.04 g/mol
InChI Key: MTCMFVTVXAOHNQ-UHFFFAOYSA-N
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Patent
US07365091B2

Procedure details

Phosphorus tribromide (17.16 g, 63.41 mmol) was added to a stirred solution of the compound of example 30 (17.92 g, 138.1 mmol) in dry ether (132 mL) at −10° C. The temperature was allowed to rise to 20° C. and stirring was continued for 3 h. Water (80 mL) was then added at −10° C. and the mixture was extracted with hexane (3×45 mL). The organic extracts were washed with saturated sodium chloride solution (2×45 mL) and dried with anhydrous MgSO4. Evaporation of solvent under vacuum gave 15.07 g (yield 56.6%) of the crude product, which was used directly in the next reaction without any further purification. 1H NMR (CDCl3, 400 MHz) δ 6.25 (s, 1H), 5.88 (s, 1H), 4.2 (q, 2H), 4.11 (s, 2H), 1.25 (t, 3H); 13C NMR (CDCl3, 400 MHz) 166.7, 140.1, 125.3, 61.1, 53.9, 14.4.
Quantity
17.16 g
Type
reactant
Reaction Step One
Quantity
17.92 g
Type
reactant
Reaction Step One
Name
Quantity
132 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
56.6%

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH2:5]([O:7][C:8](=[O:13])[C:9]([CH2:11]O)=[CH2:10])[CH3:6].O>CCOCC>[CH2:5]([O:7][C:8](=[O:13])[C:9]([CH2:11][Br:2])=[CH2:10])[CH3:6]

Inputs

Step One
Name
Quantity
17.16 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
17.92 g
Type
reactant
Smiles
C(C)OC(C(=C)CO)=O
Name
Quantity
132 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 20° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hexane (3×45 mL)
WASH
Type
WASH
Details
The organic extracts were washed with saturated sodium chloride solution (2×45 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C(=C)CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.07 g
YIELD: PERCENTYIELD 56.6%
YIELD: CALCULATEDPERCENTYIELD 123.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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